2,7-Dichloro-4-methyl-1,3-benzothiazole CAS number 80945-85-3 properties
2,7-Dichloro-4-methyl-1,3-benzothiazole CAS number 80945-85-3 properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,7-dichloro-4-methyl-1,3-benzothiazole, a substituted benzothiazole of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information with established principles of benzothiazole chemistry to offer valuable insights for researchers.
Nomenclature and CAS Number Identification
The chemical of interest is systematically named 2,7-Dichloro-4-methyl-1,3-benzothiazole . It is crucial to note the existence of two CAS (Chemical Abstracts Service) numbers associated with this compound, which likely represent the same entity:
-
CAS Number 80945-85-3 : Listed by suppliers such as Matrix Scientific.
-
CAS Number 126920-73-8 : Referenced by suppliers like MOLBASE and EvitaChem.[1][2]
This discrepancy is not uncommon and may arise from different registration periods or suppliers. Researchers are advised to consider both numbers when conducting literature and database searches.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2,7-dichloro-4-methyl-1,3-benzothiazole are not widely reported. However, based on its chemical structure, the following properties are known or can be inferred:
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂NS | [1] |
| Molecular Weight | 218.11 g/mol | |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water. | Inferred from related compounds |
Synthesis of 2,7-Dichloro-4-methyl-1,3-benzothiazole
Proposed Synthetic Pathway:
A likely precursor for the synthesis would be 2-amino-3,6-dichloro-5-methylthiophenol. The benzothiazole ring could then be formed through cyclization. Given the substitution pattern, a multi-step synthesis would be required, likely starting from a substituted aniline.
A general and robust method for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenols with aldehydes, which undergoes a condensation and subsequent oxidative cyclization. For the synthesis of a 2-chloro-substituted benzothiazole, a different strategy is required. One potential route could involve the Sandmeyer reaction on a 2-amino-7-chloro-4-methylbenzothiazole precursor. However, a more direct approach would be the cyclization of a suitably substituted aniline.
A potential synthetic route is illustrated below:
Caption: Proposed general synthetic workflow for 2,7-Dichloro-4-methyl-1,3-benzothiazole.
Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol based on known benzothiazole syntheses. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by experienced synthetic chemists.
-
Preparation of the N-(2,5-dichloro-3-methylphenyl)thiourea:
-
To a solution of 2,5-dichloro-3-methylaniline in a suitable solvent (e.g., ethanol), an equimolar amount of benzoyl isothiocyanate is added.
-
The reaction mixture is stirred at room temperature until the formation of the corresponding N-benzoylthiourea is complete (monitored by TLC).
-
The intermediate is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield the N-phenylthiourea derivative.
-
-
Oxidative Cyclization:
-
The N-(2,5-dichloro-3-methylphenyl)thiourea is dissolved in a suitable solvent such as chloroform or acetic acid.
-
An oxidizing agent (e.g., bromine in chloroform or sulfuryl chloride) is added dropwise at a controlled temperature (e.g., 0-10 °C).
-
The reaction is stirred until the starting material is consumed. The mechanism involves an electrophilic attack of the oxidizing agent on the sulfur atom, followed by intramolecular cyclization and elimination to form the benzothiazole ring.
-
The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess oxidant, followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Spectral Characterization (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl group protons would appear in the upfield region (around 2.0-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the heteroatoms in the thiazole ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 217 and 219 in a ratio consistent with the presence of two chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and cleavage of the thiazole ring.
Potential Applications in Drug Discovery and Materials Science
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] Substituted benzothiazoles are known to possess anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]
The presence of two chlorine atoms in 2,7-dichloro-4-methyl-1,3-benzothiazole is significant, as halogen substituents can enhance the biological activity of drug candidates by modulating their lipophilicity, metabolic stability, and binding affinity to target proteins. The dichloro-substitution pattern, in particular, has been associated with enhanced antiproliferative activity in other heterocyclic compounds.[3]
Therefore, 2,7-dichloro-4-methyl-1,3-benzothiazole is a promising candidate for:
-
Anticancer Drug Discovery: As a scaffold for the development of novel kinase inhibitors or cytotoxic agents. Several benzothiazole derivatives have shown potent and selective antitumor properties.[3][4]
-
Antimicrobial Research: For screening against various bacterial and fungal strains.
-
Materials Science: Benzothiazole-containing molecules have applications in organic electronics due to their unique photophysical properties.[7][8]
Safety and Handling
The following safety and handling information is based on available safety data sheets for 2,7-dichloro-4-methyl-1,3-benzothiazole (CAS 126920-73-8).[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields.
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator when handling large quantities or in poorly ventilated areas.
-
-
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Handle in accordance with good industrial hygiene and safety practices.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
-
First-Aid Measures:
-
If Inhaled: Move the person into fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
In all cases of exposure, consult a physician.
-
Conclusion
2,7-Dichloro-4-methyl-1,3-benzothiazole is a chemical compound with significant potential, particularly in the field of drug discovery, owing to its benzothiazole core and dichloro-substitution pattern. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications based on the rich chemistry of the benzothiazole family. Further research to elucidate its precise physicochemical properties, biological activities, and to develop optimized synthetic routes is warranted.
References
-
MOLBASE. 2,7-dichloro-4-methyl-benzothiazole|126920-73-8. MOLBASE Encyclopedia. Available at: [Link]
-
MDPI. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Available at: [Link]
-
PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Available at: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]
-
MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]
-
ResearchGate. Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. Available at: [Link]
-
PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Available at: [Link]
-
Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]
-
ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Importance of Benzothiazole Motif in Modern Drug Discovery :Introduction. Available at: [Link]
-
The Royal Society of Chemistry. d4ob01725k1.pdf. Available at: [Link]
-
Cheméo. Chemical Properties of Proline (CAS 147-85-3). Available at: [Link]
-
NIH. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Available at: [Link]
-
RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]
-
Diva-Portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available at: [Link]
-
Organic Chemistry Research. PDF 872.03 K. Available at: [Link]
-
The Good Scents Company. tropical thiazole 2-isopropyl-4-methylthiazole. Available at: [Link]
-
PubChem. Perfluorotriethylamine. Available at: [Link]
-
Sinowin Chemical. CAS NO.147-85-3 White Crystals Powder Proline. Available at: [Link]
-
Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. Buy Methyl 10-(2-octylcyclopropyl)decanoate (EVT-1211425) | 10152-64-4 [evitachem.com]
- 3. 2,6-Dichloro-4-methyl-1,3-benzothiazole|High-Purity [benchchem.com]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
